molecular formula C24H28FN3O B13435745 (6S,10S) Lumateperone

(6S,10S) Lumateperone

Cat. No.: B13435745
M. Wt: 393.5 g/mol
InChI Key: HOIIHACBCFLJET-RTWAWAEBSA-N
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Description

(6S,10S) Lumateperone: is a novel second-generation antipsychotic medication developed by Intra-Cellular Therapies. It is primarily used for the treatment of schizophrenia and depressive episodes associated with bipolar I and II disorders. The compound is known for its unique receptor binding profile, which allows it to modulate serotonin, dopamine, and glutamate neurotransmission, contributing to its efficacy in treating psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S,10S) Lumateperone involves several key steps. One of the primary methods includes the separation of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate using resolution. The key intermediate is then alkylated with 4-halo-4’-fluoro butyrophenone (X = I, Br, Cl) to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the use of crystalline and amorphous salts formed with p-toluenesulfonic acid and naphthalene-2-sulfonic acid. The process ensures the production of high-purity lumateperone suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: (6S,10S) Lumateperone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of lumateperone, which may have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Chemistry: In chemistry, (6S,10S) Lumateperone is used as a reference compound for the development of new antipsychotic agents. Its unique receptor binding profile serves as a model for designing compounds with similar or improved efficacy .

Biology: In biological research, lumateperone is used to study the mechanisms of neurotransmission and the role of serotonin, dopamine, and glutamate in psychiatric disorders. It helps in understanding the pathophysiology of schizophrenia and bipolar disorder .

Medicine: Medically, this compound is used for the treatment of schizophrenia and bipolar depression. It has shown efficacy in alleviating both positive and negative symptoms of schizophrenia and is considered a safer alternative to other antipsychotics due to its favorable side effect profile .

Industry: In the pharmaceutical industry, lumateperone is used in the development of new therapeutic agents for psychiatric disorders. Its production involves advanced synthetic methods to ensure high purity and efficacy .

Mechanism of Action

(6S,10S) Lumateperone exerts its effects through simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission. It acts as a receptor antagonist of the 5-HT2A receptor and antagonizes several dopamine receptors (D1, D2, and D4) with lower affinity. Additionally, it has moderate serotonin transporter reuptake inhibition. These actions contribute to its efficacy in treating psychiatric disorders by balancing neurotransmitter levels in the brain .

Comparison with Similar Compounds

Comparison: (6S,10S) Lumateperone is unique in its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission, which is not observed in other antipsychotics like cariprazine and lamotrigine. This unique mechanism contributes to its favorable safety and tolerability profile, making it a promising option for patients with psychiatric disorders .

Properties

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[(10S,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m1/s1

InChI Key

HOIIHACBCFLJET-RTWAWAEBSA-N

Isomeric SMILES

CN1CCN2[C@H]3CCN(C[C@@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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